molecular formula C23H21ClN6OS2 B14943945 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No.: B14943945
M. Wt: 497.0 g/mol
InChI Key: SMTCMPSEZFEJDE-UHFFFAOYSA-N
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Description

3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a triazole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium hydroxide, sodium hydroxide.

    Acids: Hydrochloric acid, acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE is unique due to the combination of the triazole and thiazole rings with the allyl and chlorobenzyl functional groups. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C23H21ClN6OS2

Molecular Weight

497.0 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C23H21ClN6OS2/c1-2-12-30-21(17-7-10-25-11-8-17)28-29-23(30)32-13-9-20(31)27-22-26-15-19(33-22)14-16-3-5-18(24)6-4-16/h2-8,10-11,15H,1,9,12-14H2,(H,26,27,31)

InChI Key

SMTCMPSEZFEJDE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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